molecular formula C11H15NO4 B8119923 Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate

Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate

Cat. No.: B8119923
M. Wt: 225.24 g/mol
InChI Key: DAMJAHUBTRVKPI-SNVBAGLBSA-N
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Description

Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate is an organic compound characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 2,3-dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate typically involves the reaction of benzyl chloroformate with (2R)-2,3-dihydroxypropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Carbonyl derivatives such as aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the 2,3-dihydroxypropyl group, making it less versatile in certain reactions.

    N-[(2R)-2,3-dihydroxypropyl]carbamate: Lacks the benzyl group, which may affect its reactivity and applications.

Uniqueness: Benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate is unique due to the combination of the benzyl and 2,3-dihydroxypropyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.

Properties

IUPAC Name

benzyl N-[(2R)-2,3-dihydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMJAHUBTRVKPI-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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